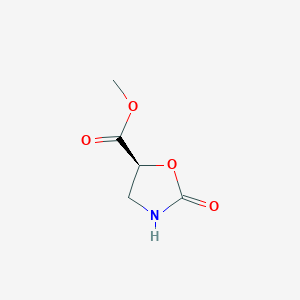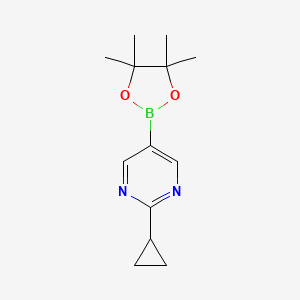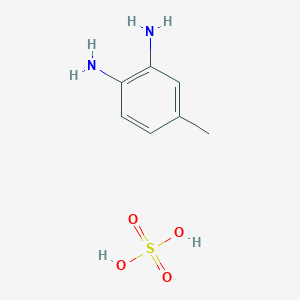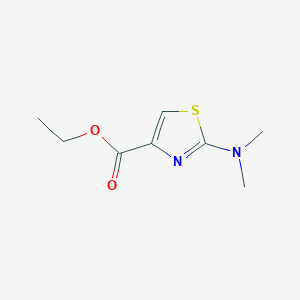![molecular formula C12H12N2OS B1451649 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-36-4](/img/structure/B1451649.png)
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine
Overview
Description
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Scientific Research Applications
Material Science: Dye-Sensitized Solar Cells (DSSCs)
5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine: has potential applications in the field of material science, particularly in the development of dye-sensitized solar cells (DSSCs). Pyridine derivatives, such as this compound, can serve as donor groups in the design of donor-π-acceptor dyes . These dyes are crucial for the photoanode component of DSSCs, which convert sunlight into electrical energy. The compound’s molecular structure could be optimized to enhance light harvesting efficiency and photovoltaic performance.
Biochemistry: Enzyme Inhibition Studies
Biochemically, this compound could be explored as an enzyme inhibitor. Its molecular framework allows for interactions with biological macromolecules, which can be valuable in studying enzyme kinetics and mechanisms. It could also serve as a scaffold for designing more potent biochemical tools .
Pharmacology: Drug Design and Discovery
In pharmacology, 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine might be investigated for its therapeutic potential. As a pyridine derivative, it could be a precursor in the synthesis of compounds with various pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .
Chemical Synthesis: Building Block for Heterocyclic Compounds
This compound is a valuable building block in chemical synthesis. It can be used to construct complex heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. Its versatility in reactions makes it a significant compound for synthetic organic chemistry .
Environmental Science: Pollutant Detection and Removal
The compound’s reactivity and affinity for certain metals and organic pollutants suggest its use in environmental science. It could be part of sensors for detecting pollutants or in materials designed to remove harmful substances from water and soil .
Material Science: Nanotechnology
In nanotechnology, 5-[(3-Methoxyphenyl)sulfanyl]pyridin-2-amine could contribute to the development of new materials with enhanced properties. Its molecular structure may allow it to interact with nanoparticles, influencing their stability and functionality .
Medicine: Diagnostic Imaging
Finally, in the medical field, this compound could be modified for use in diagnostic imaging. By attaching suitable radioisotopes or fluorescent groups, it could serve as a contrast agent in various imaging techniques, aiding in the diagnosis of diseases .
properties
IUPAC Name |
5-(3-methoxyphenyl)sulfanylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-3-2-4-10(7-9)16-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAQKPHNTPUHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)






![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)

